![molecular formula C24H16Cl2N2O5 B12622594 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxo-phenylhexahydro-pyrrolo-oxazol ring, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolo-oxazol ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the benzoic acid moiety: This step often involves esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its complex structure.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid analogs: Compounds with similar structures but different substituents.
Other benzoic acid derivatives: Compounds with a benzoic acid moiety but different attached groups.
Uniqueness
The uniqueness of this compound lies in its combination of a dichlorophenyl group, a dioxo-phenylhexahydro-pyrrolo-oxazol ring, and a benzoic acid moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H16Cl2N2O5 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid |
InChI |
InChI=1S/C24H16Cl2N2O5/c25-14-8-11-17(18(26)12-14)20-19-21(33-28(20)16-4-2-1-3-5-16)23(30)27(22(19)29)15-9-6-13(7-10-15)24(31)32/h1-12,19-21H,(H,31,32) |
InChI Key |
KJZMNYXRTYALDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)

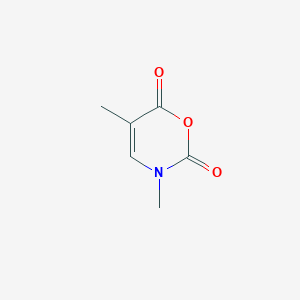

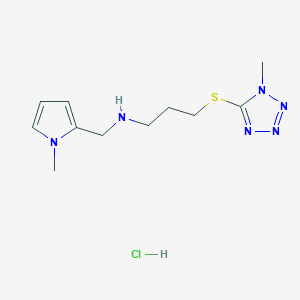
![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
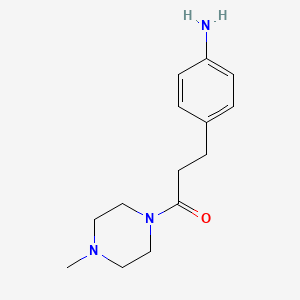
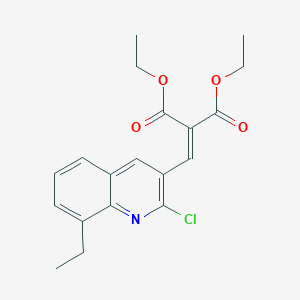
![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)
![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)
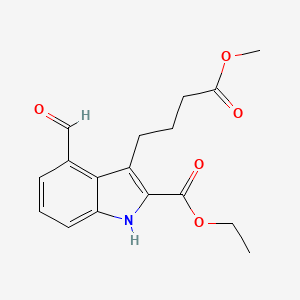
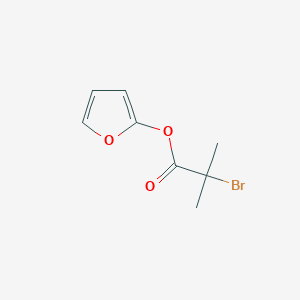
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
